Tert-butyl 2-(imino(3-(trifluoromethyl)phenyl)methyl)hydrazine-1-carboxylate
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Overview
Description
tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate trifluoromethyl-substituted aromatic amine. The reaction is often catalyzed by palladium catalysts and conducted under mild conditions. For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent has been reported .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, enhancing the compound’s nucleophilicity.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool in organic synthesis .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its trifluoromethyl group enhances its binding affinity to certain biological targets, making it useful in drug discovery .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties allow for the development of novel compounds with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The carbamate group provides stability and can be selectively removed under acidic conditions, allowing for controlled release of the amine .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
phenyl carbamate: Another carbamate with a phenyl group, used in similar applications.
methyl carbamate: A less bulky carbamate used in organic synthesis.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl N-[(Z)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate imparts unique chemical properties, such as increased electrophilicity and binding affinity. This makes it more versatile and effective in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
tert-butyl N-[[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-18-10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7H,1-3H3,(H2,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTFVIXVRSCBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=CC=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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